Ethyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-6-yl}acetate
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Overview
Description
Ethyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-6-yl}acetate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers . This specific compound features a benzimidazole ring, which is a significant structure in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-6-yl}acetate typically involves the reaction of benzimidazole derivatives with ethyl acetate under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid as a catalyst . The reaction is carried out under reflux in methanol, yielding the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-6-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
Ethyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-6-yl}acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive benzimidazole structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group
Mechanism of Action
The mechanism of action of Ethyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-6-yl}acetate involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Another ester with a simpler structure, used in fragrances and flavoring.
Methyl benzimidazole derivatives: Compounds with similar biological activities but different ester groups.
Phenyl benzimidazole derivatives: Compounds with similar core structures but different substituents
Uniqueness
Ethyl {2-[hydroxy(phenyl)methyl]-1H-benzimidazol-6-yl}acetate is unique due to its specific combination of a benzimidazole ring and an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62468-10-4 |
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Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
ethyl 2-[2-[hydroxy(phenyl)methyl]-3H-benzimidazol-5-yl]acetate |
InChI |
InChI=1S/C18H18N2O3/c1-2-23-16(21)11-12-8-9-14-15(10-12)20-18(19-14)17(22)13-6-4-3-5-7-13/h3-10,17,22H,2,11H2,1H3,(H,19,20) |
InChI Key |
PIBQDOIJAZCUEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)N=C(N2)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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